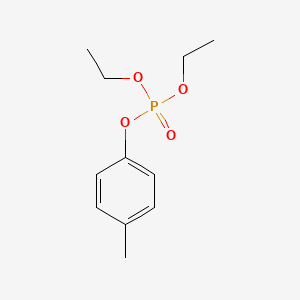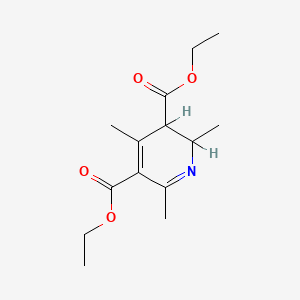
N2-Benzoyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Benzoyl-L-glutamine is a compound that belongs to the class of benzoyl derivatives of amino acids It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the glutamine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzoyl-L-glutamine typically involves the reaction of L-glutamine with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
N2-Benzoyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
N2-Benzoyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N2-Benzoyl-L-glutamine involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
N2-Benzoyl-L-glutamine can be compared with other benzoyl derivatives of amino acids, such as N2-Benzoyl-L-asparagine and N2-Benzoyl-L-lysine. While these compounds share similar structural features, this compound is unique in its specific interactions and applications. For example, this compound has been shown to exhibit higher antiviral activity compared to its analogs .
List of Similar Compounds
- N2-Benzoyl-L-asparagine
- N2-Benzoyl-L-lysine
- N2-Benzoyl-L-arginine
Propiedades
Número CAS |
14307-83-6 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-benzamido-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O4/c13-10(15)7-6-9(12(17)18)14-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,16)(H,17,18)/t9-/m0/s1 |
Clave InChI |
WSDWRFQYFHCSDA-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















